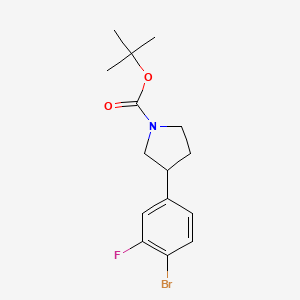

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC18339263

Molecular Formula: C15H19BrFNO2

Molecular Weight: 344.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19BrFNO2 |

|---|---|

| Molecular Weight | 344.22 g/mol |

| IUPAC Name | tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |

| Standard InChI Key | TXAKRFQHJKSWAA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F |

Introduction

Overview

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a specialized organic compound widely utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry. Its structural features—a pyrrolidine core, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromo-3-fluorophenyl substituent—make it valuable for designing biologically active molecules. This report synthesizes data from diverse sources to provide a detailed examination of its properties, synthesis, applications, and safety profile.

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: tert-Butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate

-

Molecular Formula: C₁₅H₁₉BrFNO₂

-

InChIKey: VANLVLLFHOHRGW-UHFFFAOYSA-N

The compound comprises a five-membered pyrrolidine ring substituted at the 3-position with a 4-bromo-3-fluorophenyl group. The Boc group at the 1-position enhances stability during synthetic workflows .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not available | |

| LogP (Partition Coeff.) | ~3.34 (estimated) | |

| Hazard Class | 6.1 (Toxic if swallowed) | |

| Storage Recommendations | Cool, dry conditions |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrrolidine Ring Formation: Cyclization of appropriate amines or aziridines .

-

Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .

-

Aryl Substitution: Suzuki coupling or nucleophilic aromatic substitution to attach the 4-bromo-3-fluorophenyl moiety .

-

React pyrrolidine with Boc anhydride in dichloromethane and triethylamine.

-

Brominate and fluorinate the phenyl ring via electrophilic substitution.

-

Purify via column chromatography (hexane/ethyl acetate).

Key Reactions

-

Deprotection: Acidic removal of the Boc group (e.g., trifluoroacetic acid) yields the free amine for further functionalization .

-

Cross-Coupling: The bromine atom enables Suzuki-Miyaura reactions for aryl-aryl bond formation .

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Kinase Inhibitors: Bromine and fluorine enhance binding to hydrophobic pockets .

-

Serotonin Receptor Modulators: Pyrrolidine scaffolds are common in CNS-targeted drugs .

-

PROTACs: The Boc group aids in controlled assembly of bifunctional degraders .

Case Study: Anticancer Agents

In a 2017 study, a derivative demonstrated potent MDM2 inhibition (IC₅₀ = 0.2 nM) by stabilizing tumor suppressor p53. The fluorophenyl group improved pharmacokinetics via enhanced metabolic stability .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301 (Acute Tox.) | Avoid ingestion (use PPE) |

| H319 (Eye Irrit.) | Wear safety goggles |

Comparison with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 1-Boc-3-(3-bromo-5-fluorophenyl)pyrrolidine | Substituent position | Antibacterial agents |

| 1-Boc-3-(4-chlorophenyl)pyrrolidine | Halogen type (Cl vs. Br) | Catalysis studies |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume